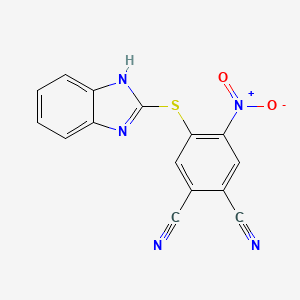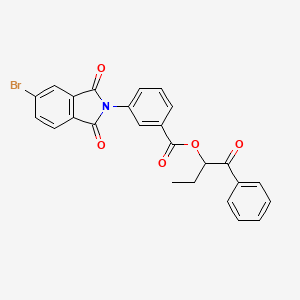![molecular formula C17H17N7O3S B10879246 N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound that features a combination of nitropyridine, phenyl, triazole, and acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the nitropyridine derivative, followed by the introduction of the aminoethyl group. The phenyl-1,2,4-triazole moiety is then attached through a sulfanyl linkage. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives
Applications De Recherche Scientifique
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitropyridine and triazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide shares similarities with other compounds containing nitropyridine, triazole, and acetamide groups.
- Examples include this compound derivatives with different substituents on the phenyl or triazole rings.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H17N7O3S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7O3S/c25-16(19-9-8-18-15-7-6-14(10-20-15)24(26)27)11-28-17-21-12-23(22-17)13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,18,20)(H,19,25) |
Clé InChI |
WVAOZCBBZAIFAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NCCNC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879170.png)
![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)

![7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10879190.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![5-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid](/img/structure/B10879244.png)
